

Application Notes and Protocols for Lyophilized MOG(35-55) Peptide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: MOG(35-55)

Cat. No.: B612354

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Myelin Oligodendrocyte Glycoprotein (MOG) (35-55) is a key peptide fragment used to induce Experimental Autoimmune Encephalomyelitis (EAE), the most common animal model for human multiple sclerosis (MS).^{[1][2]} Proper handling and storage of the lyophilized **MOG(35-55)** peptide are critical for ensuring its stability, solubility, and biological activity, thereby guaranteeing reproducible experimental outcomes.^[3] This document provides detailed protocols and application notes for the appropriate management of lyophilized **MOG(35-55)** peptide.

Section 1: Peptide Specifications and Characteristics

Myelin Oligodendrocyte Glycoprotein (35-55) is a peptide fragment with the following sequence: Met-Glu-Val-Gly-Trp-Tyr-Arg-Ser-Pro-Phe-Ser-Arg-Val-Val-His-Leu-Tyr-Arg-Asn-Gly-Lys.^[4]

Table 1: Physicochemical Properties of **MOG(35-55)** Peptide

Property	Value	References
Molecular Weight	~2582.0 g/mol	[4][5][6][7]
Molecular Formula	C118H177N35O29S	[4][5][6][7]
Appearance	Colorless, lyophilized powder	[4]
Purity	>95%	[6][8]
Counter Ion	Trifluoroacetate (TFA)	[4][9]

Section 2: Handling and Storage of Lyophilized Peptide

Proper storage of lyophilized **MOG(35-55)** is crucial to prevent degradation and maintain its biological activity.

Initial Receipt and Inspection

Upon receiving the lyophilized peptide, which is typically shipped at ambient temperature, it should be inspected to ensure the integrity of the vial.[10] The peptide is provided as a colorless, lyophilized powder.[4] Due to its hygroscopic nature, the peptide may sometimes appear as a gel or be barely visible.[10][11]

Storage Conditions

Short-Term Storage: For short-term storage (several days to weeks), lyophilized peptides are stable at room temperature or can be stored at 4°C.[10][11]

Long-Term Storage: For long-term storage, it is highly recommended to store the lyophilized peptide at -20°C or -80°C.[3][10][12] Under these conditions, the peptide can be stable for several years.[3][12] The vial should be tightly sealed and protected from light.[3][10][12] Peptides containing amino acids such as Cys, Met, or Trp are susceptible to oxidation and should ideally be stored under an inert atmosphere (e.g., nitrogen or argon).[12]

Table 2: Recommended Storage Conditions for **MOG(35-55)** Peptide

Form	Storage Temperature	Duration	Key Considerations	References
Lyophilized	Room Temperature	Several days to weeks	Protect from light	[10]
4°C	Short-term	Protect from light	[10][11]	
-20°C to -80°C	Long-term (years)	Tightly sealed, desiccated, protected from light	[3][10][12]	
In Solution	4°C	Up to 1-2 weeks	Sterile, pH 5-7	[10]
-20°C	Up to 1 month	Aliquoted to avoid freeze-thaw cycles	[10][13]	
-80°C	Up to 1 year	Aliquoted to avoid freeze-thaw cycles	[10]	

Weighing the Lyophilized Peptide

Due to the hygroscopic nature of peptides, it is important to handle them quickly in a clean, well-ventilated area.[10][11] To minimize moisture absorption, allow the vial to equilibrate to room temperature in a desiccator before opening.[11][12] Weigh the desired amount of peptide quickly and reseal the vial tightly before returning it to long-term storage.[11][12]

Section 3: Reconstitution of Lyophilized Peptide

Reconstituting the peptide correctly is vital for its solubility and subsequent experimental use.

Recommended Solvents

The choice of solvent depends on the peptide's polarity, which is determined by its amino acid sequence. **MOG(35-55)** is soluble in water.[4][6][7][13][14] For preparing stock solutions,

sterile, distilled, or deionized water is recommended.[4][8][15][16] Some protocols also mention the use of saline.[17] For higher concentrations, DMSO can be used.[15]

Table 3: Solubility of **MOG(35-55)** Peptide

Solvent	Recommended Concentration	References
Water	0.5 - 2 mg/mL	[1][4][6][15][17][18]
DMSO	Up to 86 mg/mL	[15]

Reconstitution Protocol

- Allow the vial of lyophilized peptide to warm to room temperature in a desiccator before opening.[11][12]
- Add the appropriate volume of sterile water (or other recommended solvent) to the vial to achieve the desired stock concentration (e.g., 1-2 mg/mL).[1][16][17][18]
- To aid dissolution, gently vortex or sonicate the vial.[4][15] An ultrasonic bath can be used for 5-10 minutes to ensure a homogenous solution.[4][15]
- Once dissolved, the peptide solution should be clear. If not, centrifuge the product.[8]

Section 4: Storage of Reconstituted Peptide

Peptides in solution are significantly less stable than in their lyophilized form.[10][11]

Aliquoting and Storage

To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is essential to aliquot the stock solution into single-use volumes.[4][12][15] These aliquots should be stored at -20°C or -80°C.[4][12][15]

Stability in Solution

The stability of the reconstituted peptide depends on its sequence and the storage conditions. Peptides containing residues like Asn, Gln, Cys, Met, and Trp have limited stability in solution.

[10][11] For **MOG(35-55)**, reconstituted solutions can be stored at -20°C for up to one month.

[13] If stored at 4°C, the solution should be used within 1-2 weeks.[10] It is recommended to use freshly prepared solutions whenever possible.[13]

Section 5: Experimental Protocols

MOG(35-55) is primarily used to induce EAE in mice, a model that mimics many of the pathological features of multiple sclerosis.[1][19][20][21]

Protocol for Induction of EAE in C57BL/6 Mice

This protocol is a standard method for inducing a chronic EAE model.

Materials:

- **MOG(35-55)** peptide, lyophilized
- Sterile, pyrogen-free water or saline
- Complete Freund's Adjuvant (CFA) containing *Mycobacterium tuberculosis* H37Ra
- Pertussis toxin (PTX)
- Female C57BL/6 mice, 9-13 weeks old[19]

Procedure:

- Peptide Reconstitution: Prepare a 2 mg/mL stock solution of **MOG(35-55)** in sterile water or saline.[1][17][18]
- Emulsion Preparation:
 - Prepare a 1:1 emulsion of the **MOG(35-55)** solution with CFA. For each mouse, you will need 100 µL of the **MOG(35-55)** solution (200 µg of peptide) and 100 µL of CFA.[1][18]
 - To create a stable emulsion, draw the **MOG(35-55)** solution and CFA into two separate syringes connected by a three-way stopcock.[1]

- Force the contents back and forth between the syringes for at least 10 minutes until a thick, white emulsion is formed.[1]
- Test the emulsion by dropping a small amount into a beaker of water; a stable emulsion will not disperse.[22]
- Immunization:
 - Anesthetize the mice.
 - Inject 0.2 mL of the emulsion subcutaneously, distributed over two sites on the flanks (0.1 mL per site).[19]
- Pertussis Toxin Administration:
 - Administer PTX intraperitoneally on the day of immunization (Day 0) and again 48 hours later (Day 2).[15][19] A typical dose is 200 ng per mouse.[15]
- Monitoring:
 - Monitor the mice daily for clinical signs of EAE, starting from day 7 post-immunization.[19]
 - Score the mice based on a standard 0-5 scale (see Table 4).

Table 4: Clinical Scoring Scale for EAE

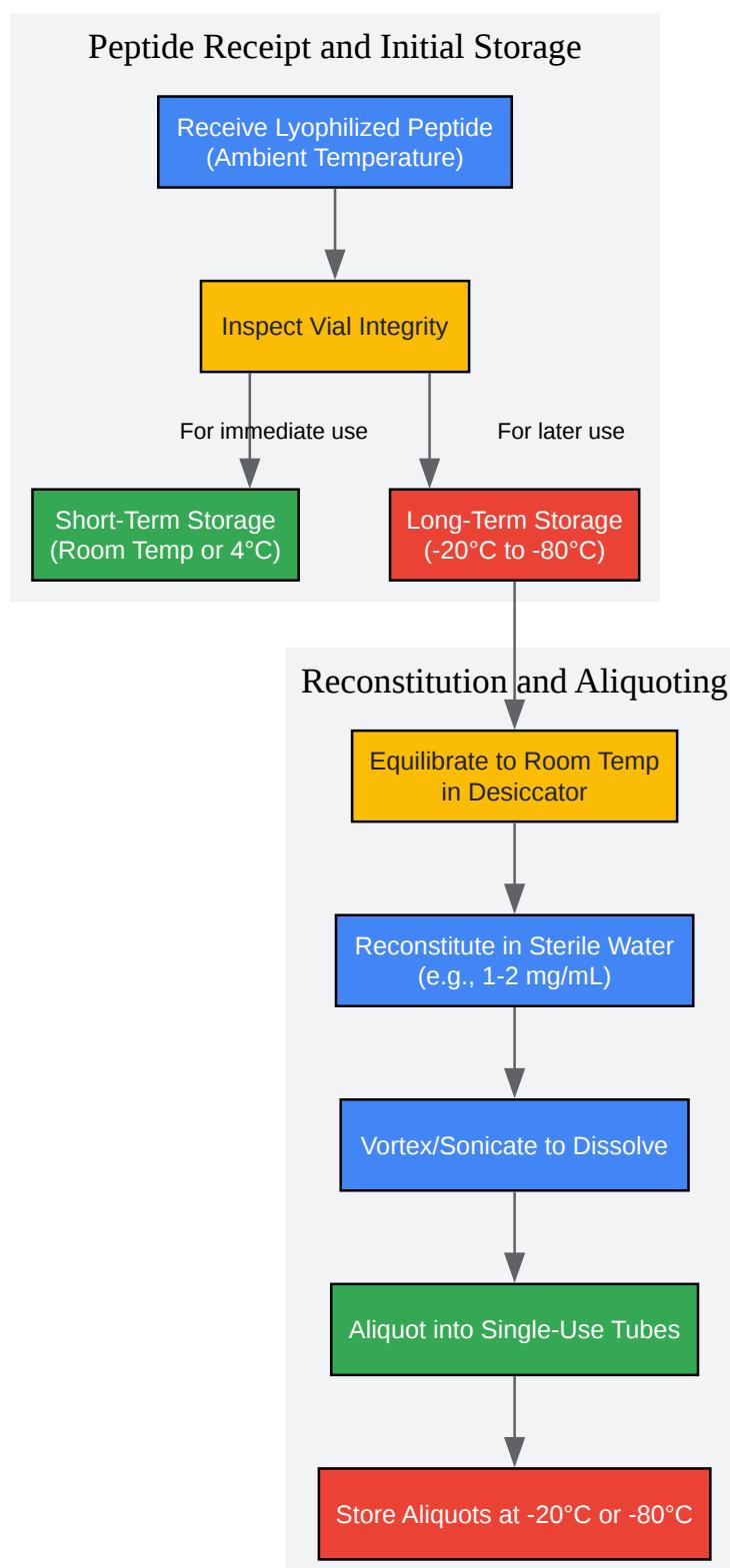
Score	Clinical Signs
0	No clinical signs
1	Limp tail
2	Hind limb weakness
3	Partial hind limb paralysis
4	Complete hind limb paralysis
5	Moribund state or death

In Vitro T-Cell Proliferation Assay

This assay is used to assess the reactivity of T-cells to **MOG(35-55)**.

Procedure:

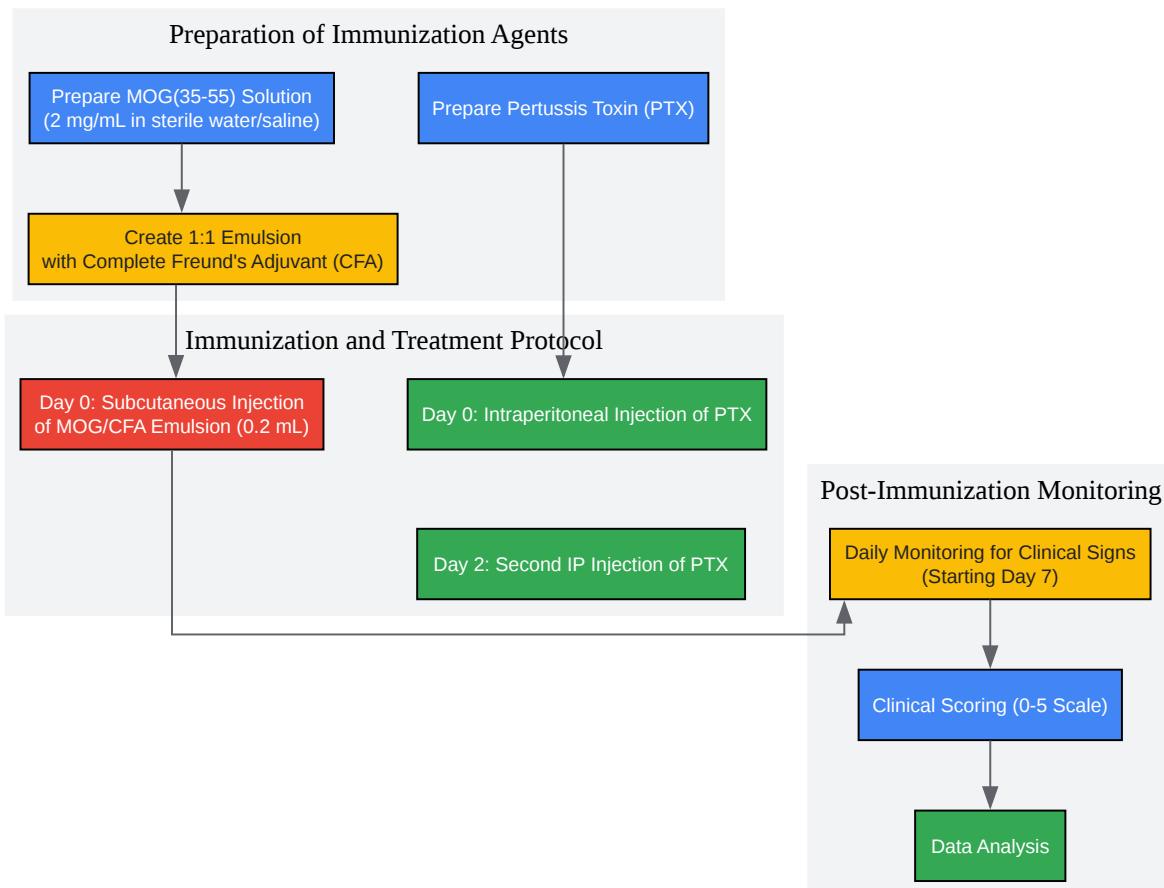
- Isolate splenocytes or lymph node cells from immunized mice.
- Culture the cells in the presence of graded concentrations of **MOG(35-55)** (typically 1-10 µg/mL).[15]
- Assess cell proliferation after 72-96 hours using standard methods such as [³H]-thymidine incorporation or CFSE dilution.
- Supernatants can be collected to measure cytokine production (e.g., IFN-γ, IL-17) by ELISA.


Section 6: Safety Precautions

Researchers should adhere to good laboratory practices when handling **MOG(35-55)** peptide.

- Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[4]
- Avoid inhalation of the lyophilized powder.[4][5] Handle in a well-ventilated area or a chemical fume hood.[5]
- Avoid contact with skin and eyes.[4][5] In case of contact, wash the affected area thoroughly with water.[4]
- Although the toxicity of **MOG(35-55)** has not been fully evaluated, it should be handled with caution as it is a biologically active substance.[4]

Section 7: Visualized Workflows


Diagram 1: Handling and Storage Workflow for Lyophilized MOG(35-55)

[Click to download full resolution via product page](#)

Caption: Workflow for handling and storing lyophilized **MOG(35-55)** peptide.

Diagram 2: Experimental Workflow for EAE Induction

[Click to download full resolution via product page](#)

Caption: Experimental workflow for inducing EAE in mice using **MOG(35-55)**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice [jove.com]
- 2. genscript.com [genscript.com]
- 3. jpt.com [jpt.com]
- 4. genaxxon.com [genaxxon.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. MOG (35-55) | Neuronal Metabolism Peptides and Compounds: R&D Systems [rndsystems.com]
- 7. caymanchem.com [caymanchem.com]
- 8. MOG 35-55-amide (000-001-M42) | Rockland [rockland.com]
- 9. Mouse MOG (35-55) peptide [novoprolabs.com]
- 10. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 11. bachem.com [bachem.com]
- 12. genscript.com [genscript.com]
- 13. MOG (35-55) | Hello Bio [hellobio.com]
- 14. genemedsyn.com [genemedsyn.com]
- 15. myelin-basic-protein.com [myelin-basic-protein.com]
- 16. researchgate.net [researchgate.net]
- 17. Myelin Oligodendrocyte Glycoprotein 35-55 (MOG 35-55)-induced Experimental Autoimmune Encephalomyelitis: A Model of Chronic Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 20. researchgate.net [researchgate.net]
- 21. An optimized and validated protocol for inducing chronic experimental autoimmune encephalomyelitis in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Video: Author Spotlight: Creating a Versatile Experimental Autoimmune Encephalomyelitis Model Relevant for Both Male and Female Mice [jove.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Lyophilized MOG(35-55) Peptide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b612354#how-to-properly-handle-and-store-lyophilized-mog-35-55-peptide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com